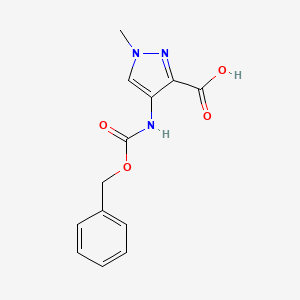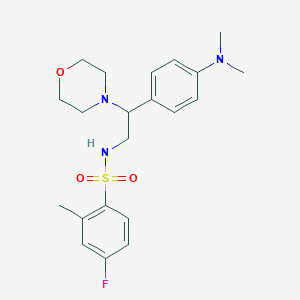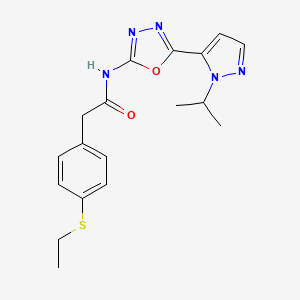
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-protected amino acids are commonly used in the synthesis of peptides . The Cbz group, also known as the benzyloxycarbonyl protecting group, is used to protect the amine functional group during peptide synthesis .
Synthesis Analysis
Cbz-protected amines can be synthesized from various amines using many methods . One efficient method involves a catalytic four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane .
Chemical Reactions Analysis
Cbz-protected amines can undergo various reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate . They can also be hydrogenated under certain conditions .
Aplicaciones Científicas De Investigación
Amide Synthesis
Amides are essential functional groups found in peptides, proteins, natural products, and drugs. The synthesis of amides is crucial for medicinal chemistry and organic synthesis. Notably, 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid plays a significant role in amide formation. Here’s how:
One-Pot Amidation: A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides. This method efficiently converts various N-protected aliphatic and aryl amines to amides with high yields, offering a promising approach for facile amidation.
Amino Acid Protection
Amino acids are fundamental building blocks in peptide synthesis. Protecting groups are crucial to prevent unwanted side reactions during multi-step organic syntheses. 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid serves as a protecting group for amines:
Cbz (Carbobenzyloxy) Protection: The Cbz group is commonly used to protect amino acids and reduce racemization in peptide synthesis . It provides stability during reactions and can be selectively removed afterward.
General Esterification
Beyond amides, this compound also participates in esterification reactions:
Acid-Resistant Fmoc Amino Esters: In general esterification, Fmoc-protected amino acids (including 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid ) can be esterified using various alcohols (MeOH, EtOH, or iPrOH) and SOCl2 . These esters find applications in peptide synthesis and drug development.
Mecanismo De Acción
Target of Action
The primary target of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino groups during organic synthesis .
Mode of Action
The compound interacts with its targets by protecting the amino groups from reactions such as oxidation and substitution . This is achieved by the Cbz (carboxybenzyl) group in the compound, which is an amino protecting group . The Cbz group ensures that the amino group remains unchanged when other functional groups in the molecule react .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides . It is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Pharmacokinetics
The compound’s adme properties would be influenced by its chemical structure and the presence of the cbz protecting group
Result of Action
The result of the compound’s action is the successful protection of amino groups during organic synthesis . This allows for the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH . For example, the Cbz protecting group can be selectively desorbed by a variety of mild methods . Additionally, the compound’s ability to protect amino groups is effective at room temperature .
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-7-10(11(15-16)12(17)18)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJCPJYDLVWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2415339.png)
![[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2415342.png)

![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)